molecular formula C6H6ClN3O B2362630 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine CAS No. 1303587-99-6

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

Katalognummer B2362630
CAS-Nummer: 1303587-99-6
Molekulargewicht: 171.58
InChI-Schlüssel: GYQORXHFUXETMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine, also known as PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in thyroid medullary carcinoma (MTC). The compound targets the RET (rearranged during transfection) tyrosine kinase, which plays a crucial role in MTC treatment. Notably, RET kinase inhibitors face challenges due to resistance mutations, including V804M and V804L .

RET Kinase Inhibition

As mentioned earlier, 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine inhibits RET kinase. This inhibition is significant for treating MTC, where RET is a critical therapeutic target. Understanding the structure-activity relationship (SAR) of this compound and its derivatives can aid in designing more effective RET inhibitors .

Drug Development and Optimization

Researchers have explored structural optimization of 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine derivatives. These efforts aim to enhance its pharmacological properties, bioavailability, and selectivity. By modifying the compound’s structure, scientists hope to create more potent and specific RET inhibitors for cancer therapy .

Chemical Synthesis and Sourcing

The compound is commercially available from various suppliers. Its chemical formula is C6H6ClN3O, with a molecular weight of 171.58 g/mol. You can find it in different quantities, ranging from milligrams to kilograms, depending on your research needs .

Eigenschaften

IUPAC Name

2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQORXHFUXETMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(N=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1303587-99-6
Record name 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.